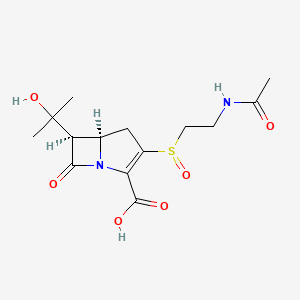

Carpetimycin C

Description

from Streptomyces sp. KC-6643; structure given in first source

Properties

CAS No. |

87695-64-5 |

|---|---|

Molecular Formula |

C14H20N2O6S |

Molecular Weight |

344.39 g/mol |

IUPAC Name |

(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H20N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h8,10,21H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t8-,10-,23?/m1/s1 |

InChI Key |

SZSFOKCNKPUNLN-IYZYODNVSA-N |

Isomeric SMILES |

CC(=O)NCCS(=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)O)C(=O)O |

Canonical SMILES |

CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |

Synonyms |

3-(2-acetamidoethylsulfinyl)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Carpetimycin C on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics known for their broad spectrum of activity against Gram-positive and Gram-negative bacteria. Like other members of its class, this compound exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with bacterial cell walls, its inhibition of key bacterial enzymes, and the resulting morphological changes in bacterial cells. Due to the limited availability of specific quantitative data for this compound, data from the closely related and well-studied Carpetimycin A is used as a proxy to infer its activity, based on literature stating their similar potency.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound, like all β-lactam antibiotics, is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This inhibition is achieved through the targeting and inactivation of penicillin-binding proteins (PBPs).[2]

2. Inhibition of β-Lactamases: A key feature of carbapenems, including the carpetimycins, is their potent inhibitory activity against a wide range of β-lactamases.[5] These bacterial enzymes are a primary mechanism of resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. Carpetimycins A and B have been shown to inhibit both penicillinase- and cephalosporinase-type β-lactamases, which are often resistant to other inhibitors like clavulanic acid.[5] This broad β-lactamase inhibition protects other β-lactam antibiotics from degradation, leading to synergistic effects when used in combination.[5]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on bacterial cell walls.

Quantitative Data

Specific quantitative data for this compound is scarce in publicly available literature. However, the antibacterial activity of this compound has been reported to be similar to or slightly weaker than that of Carpetimycin A. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for Carpetimycin A against a range of bacterial species, which can be considered indicative of the potency of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Carpetimycin A against Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus Smith | 0.20 |

| Staphylococcus aureus 209P | 0.39 |

| Staphylococcus epidermidis | 0.78 |

| Streptococcus pyogenes | ≤0.05 |

| Streptococcus pneumoniae | ≤0.05 |

| Enterococcus faecalis | 6.25 |

Data sourced from Kobayashi et al., 1982.[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Carpetimycin A against Gram-Negative Bacteria

| Bacterial Species | MIC (µg/mL) |

| Escherichia coli NIHJ | 0.10 |

| Escherichia coli JR66/W3630 | 0.20 |

| Klebsiella pneumoniae 806 | 0.10 |

| Proteus vulgaris | 0.39 |

| Proteus mirabilis | 0.78 |

| Pseudomonas aeruginosa 1592E | 12.5 |

| Serratia marcescens | 0.78 |

| Enterobacter cloacae | 1.56 |

Data sourced from Kobayashi et al., 1982.[5]

Morphological Changes in Bacterial Cells

Inhibition of peptidoglycan synthesis by carbapenems leads to distinct morphological changes in bacterial cells. While specific studies on this compound are not available, the effects of other carbapenems provide a strong indication of the expected cellular response. Carbapenems that primarily target PBP2, such as imipenem, typically induce the formation of spherical or ovoid cells.[6][7] In contrast, β-lactams that preferentially bind to PBP3 often cause filamentation.[6] Given that carbapenems often have a high affinity for multiple PBPs, a range of morphological alterations can be observed. Studies on various carbapenems have shown the induction of spherical or ovoid cells in species like E. coli, S. marcescens, and K. pneumoniae.[7] In P. aeruginosa, some carbapenems have been observed to cause the formation of "oval-centered" cells, characterized by a bulge in the middle of the cell.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate is incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

β-Lactamase Inhibition Assay

Protocol: The inhibitory activity of this compound against β-lactamases can be assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

-

Enzyme and Substrate Preparation: Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

-

Inhibition Assay: The β-lactamase enzyme is pre-incubated with various concentrations of this compound for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of nitrocefin.

-

Measurement: The hydrolysis of nitrocefin is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

-

Data Analysis: The rate of hydrolysis in the presence of the inhibitor is compared to the control (no inhibitor) to determine the percent inhibition. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Penicillin-Binding Protein (PBP) Affinity Assay

Protocol: The affinity of this compound for specific PBPs can be determined using a competitive binding assay with a fluorescently labeled penicillin derivative, such as Bocillin FL.

-

Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from cultured bacteria.

-

Competitive Binding: The membrane preparation is incubated with varying concentrations of this compound.

-

Labeling with Fluorescent Probe: A fixed concentration of Bocillin FL is added to the mixture and incubated to label the PBPs that are not bound by this compound.

-

SDS-PAGE and Visualization: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence scanner.

-

Quantification: The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding. The concentration of this compound required to inhibit 50% of the binding of the fluorescent probe (IC50) can be determined for each PBP.

Experimental Workflow for Characterizing this compound Activity

Caption: Experimental workflow for characterizing this compound activity.

Conclusion

This compound is a potent carbapenem antibiotic that disrupts bacterial cell wall synthesis through the inhibition of penicillin-binding proteins and the inactivation of a broad range of β-lactamases. This dual-action mechanism contributes to its broad-spectrum antibacterial activity. While specific quantitative data for this compound remains limited, the available information on the closely related Carpetimycin A provides a strong basis for understanding its efficacy. Further research to determine the specific PBP binding profile and β-lactamase inhibition kinetics of this compound would provide a more complete picture of its mechanism of action and could aid in the development of future carbapenem antibiotics. The methodologies outlined in this guide provide a framework for conducting such investigations.

References

- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. An in-vitro study of carbapenem-induced morphological changes and endotoxin release in clinical isolates of gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Path to Carpetimycin C: A Technical Guide to its Putative Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Carpetimycin C, a potent carbapenem antibiotic, belongs to a class of β-lactam compounds renowned for their broad-spectrum antibacterial activity. Produced by the actinomycete Streptomyces sp. KC-6643, its intricate molecular architecture presents a fascinating puzzle for biosynthesis researchers. While the complete biosynthetic pathway of this compound remains to be fully elucidated, this technical guide provides a comprehensive overview of its likely biosynthesis, drawing parallels with the well-characterized pathways of similar carbapenems, such as thienamycin. This document outlines the probable enzymatic steps, the genetic framework, and the experimental approaches required to unravel the precise sequence of events leading to the formation of this clinically significant molecule.

The Core Carbapenem Scaffold: A Proposed Biosynthetic Blueprint

The biosynthesis of carbapenems in Streptomyces generally originates from primary metabolites, undergoing a series of enzymatic transformations to construct the characteristic bicyclic core. The proposed pathway for the carbapenam ring system, the foundational structure of this compound, is initiated from the condensation of precursors derived from fatty acid and amino acid metabolism.

Key Precursors:

-

Malonyl-CoA: Derived from carboxylation of acetyl-CoA, it serves as a key building block for the β-lactam ring.

-

Glutamate-5-semialdehyde: An intermediate in proline metabolism, it provides the pyrroline ring structure.

The initial steps are thought to involve a Carbapenem biosynthesis protein (CarB) , a β-lactam synthetase, and a Carbapenem synthase (CarC) . These enzymes catalyze the formation of the carbapenam backbone through a series of condensation, cyclization, and desaturation reactions.

Tailoring the this compound Molecule: The Role of Modifying Enzymes

Following the formation of the core carbapenem structure, a series of tailoring reactions are necessary to yield the final this compound molecule. These modifications are crucial for its specific biological activity and stability. Based on the structure of this compound, which features a 2-acetamidoethyl-(R)-sulfinyl side chain at the C-3 position and a 1-hydroxy-1-methylethyl group at the C-6 position, the following enzymatic activities are hypothesized to be involved:

-

Acyl-CoA Synthetases and Acyltransferases: To activate and transfer the acetamidoethyl moiety.

-

Sulfur Transferases and Monooxygenases: To introduce and oxidize the sulfur atom in the side chain.

-

Methyltransferases: For the addition of the methyl groups on the C-6 side chain.

-

Hydroxylases: To introduce the hydroxyl group on the C-6 side chain.

The precise sequence and interplay of these tailoring enzymes are key areas for future research.

The Genetic Blueprint: The Carpetimycin Biosynthetic Gene Cluster

The genes encoding the enzymes responsible for this compound biosynthesis are expected to be clustered together on the chromosome of Streptomyces sp. KC-6643. The identification and characterization of this biosynthetic gene cluster (BGC) are paramount to understanding and manipulating the pathway. A typical carbapenem BGC would likely contain:

-

Core Biosynthetic Genes: Encoding the β-lactam synthetase, carbapenem synthase, and other enzymes for scaffold formation.

-

Tailoring Enzyme Genes: Encoding methyltransferases, hydroxylases, acyltransferases, and oxidoreductases.

-

Regulatory Genes: Controlling the expression of the biosynthetic genes.

-

Resistance Genes: Protecting the producing organism from the antibiotic's effects.

-

Transport Genes: For the export of the final product.

The workflow for identifying and characterizing the this compound BGC is depicted below.

Caption: Experimental workflow for identifying and characterizing the this compound biosynthetic gene cluster.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of other carbapenems, a putative pathway for this compound can be proposed. This pathway serves as a working hypothesis for experimental validation.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a series of detailed experimental protocols are required.

Genome Sequencing and Bioinformatic Analysis

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Streptomyces sp. KC-6643 using a standard phenol-chloroform extraction method or a commercial kit.

-

Genome Sequencing: The isolated gDNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a complete and accurate genome assembly.

-

Gene Cluster Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BLAST (Basic Local Alignment Search Tool) to identify putative secondary metabolite biosynthetic gene clusters, with a focus on those showing homology to known carbapenem BGCs.

Gene Inactivation and Complementation

-

Construction of Knockout Mutants: Targeted gene inactivation of putative biosynthetic genes within the identified cluster will be performed using homologous recombination techniques (e.g., using temperature-sensitive plasmids and a counter-selection marker).

-

Metabolite Analysis: The wild-type and mutant strains will be cultured under production conditions. The culture broths will be extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The absence of this compound and the accumulation of potential intermediates in the mutant strains will provide evidence for the function of the inactivated gene.

-

Gene Complementation: The inactivated gene will be reintroduced into the mutant strain on an integrative or replicative plasmid to restore this compound production, confirming the gene's role in the pathway.

Heterologous Expression and In Vitro Enzyme Assays

-

Cloning and Expression: The identified biosynthetic genes will be cloned into suitable expression vectors and introduced into a heterologous host, such as E. coli or a model Streptomyces strain.

-

Protein Purification: The recombinant enzymes will be overexpressed and purified using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays: The activity of the purified enzymes will be tested in vitro using synthesized or isolated substrates. The reaction products will be analyzed by HPLC, MS, and NMR to confirm the enzyme's function.

Quantitative Data

Currently, there is a lack of quantitative data in the public domain regarding the biosynthesis of this compound. Future research should focus on obtaining the following data, which can be presented in a structured tabular format for clarity.

Table 1: Enzyme Kinetic Parameters (Hypothetical)

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| CarB (putative) | Malonyl-CoA | TBD | TBD | TBD |

| CarB (putative) | Glutamate-5-semialdehyde | TBD | TBD | TBD |

| C-6 Methyltransferase | Carbapenam Intermediate | TBD | TBD | TBD |

| C-3 Acyltransferase | C-6 Modified Intermediate | TBD | TBD | TBD |

TBD: To be determined through experimental studies.

Table 2: Precursor Incorporation Rates (Hypothetical)

| Labeled Precursor | Incorporation (%) |

|---|---|

| [1,2-¹³C]Acetate | TBD |

| [U-¹³C]Glutamate | TBD |

| [¹⁵N]Glycine | TBD |

| [³⁴S]Cysteine | TBD |

TBD: To be determined through feeding studies with isotopically labeled precursors.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces sp. KC-6643 presents an exciting frontier in natural product research. While this guide provides a robust framework based on our understanding of related carbapenem pathways, the definitive elucidation of this intricate process awaits further experimental investigation. The sequencing of the Streptomyces sp. KC-6643 genome, followed by the systematic functional characterization of the this compound biosynthetic gene cluster, will not only unravel the enzymatic logic behind its formation but also open avenues for biosynthetic engineering to produce novel and improved carbapenem antibiotics. The methodologies and conceptual frameworks presented herein are intended to guide researchers in this endeavor, ultimately contributing to the development of new strategies to combat antibiotic resistance.

In Vitro Activity and Minimum Inhibitory Concentration (MIC) of Carpetimycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycins are a group of carbapenem antibiotics produced by Streptomyces species. This technical guide provides an in-depth overview of the in vitro activity and minimum inhibitory concentration (MIC) of Carpetimycin C. While extensive data is available for Carpetimycins A and B, specific quantitative in vitro activity data for this compound is not readily found in the public scientific literature. This document summarizes the available information for the Carpetimycin family, with a focus on the methodologies used to assess their antibacterial potential, to serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.

In Vitro Activity of Carpetimycins

Carpetimycins A and B have demonstrated a broad spectrum of potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2] The activity of Carpetimycin A is notably greater than that of Carpetimycin B.[1][2] Unfortunately, comparative quantitative data for this compound is not available in the reviewed literature. The initial paper describing the isolation of Carpetimycins C and D focused on their structure and did not include MIC values.[3]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for Carpetimycin A and B against various bacterial strains as reported in the literature. This data is provided as a reference point for the general activity of the Carpetimycin family.

Table 1: Minimum Inhibitory Concentration (MIC) of Carpetimycin A against various bacterial isolates.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 102 | 0.2-12.5 | 0.78 | 1.56 |

| Escherichia coli | 104 | 0.05-3.13 | 0.2 | 0.39 |

| Klebsiella pneumoniae | 52 | 0.1-1.56 | 0.2 | 0.39 |

| Proteus vulgaris | 28 | 0.39-6.25 | 0.78 | 1.56 |

| Enterobacter cloacae | 53 | 0.78->100 | 3.13 | >100 |

| Citrobacter freundii | 25 | 0.78-25 | 3.13 | 12.5 |

| Serratia marcescens | 48 | 1.56->100 | 6.25 | >100 |

| Pseudomonas aeruginosa | 110 | 6.25->100 | 50 | >100 |

| Bacteroides fragilis | 50 | 0.1-0.78 | 0.2 | 0.39 |

Data sourced from Kobayashi et al., 1982.

Table 2: Minimum Inhibitory Concentration (MIC) of Carpetimycin B against various bacterial isolates.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 102 | 3.13->100 | 25 | 50 |

| Escherichia coli | 104 | 0.78-50 | 3.13 | 12.5 |

| Klebsiella pneumoniae | 52 | 0.78-25 | 3.13 | 6.25 |

| Proteus vulgaris | 28 | 6.25-100 | 12.5 | 50 |

| Bacteroides fragilis | 50 | 0.39-6.25 | 1.56 | 3.13 |

Data sourced from Kobayashi et al., 1982.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the in vitro activity of a new antibiotic. The following is a detailed methodology based on standard broth microdilution protocols, which would be applicable for testing carbapenems like this compound.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Materials:

-

Test Compound: this compound (or other antibiotic) stock solution of known concentration.

-

Bacterial Strains: Pure, overnight cultures of the desired bacterial isolates.

-

Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria. Specific media may be required for fastidious organisms.

-

Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation: a. Aseptically pick several colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions: a. Prepare a serial twofold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. b. The final volume in each well is typically 100 µL. The concentration range should be chosen to encompass the expected MIC of the compound. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria) on each plate.

4. Inoculation and Incubation: a. Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action of Carbapenem Antibiotics

Carbapenems, the class of antibiotics to which Carpetimycins belong, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

Caption: Mechanism of action of carbapenem antibiotics.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a standardized and sequential process.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While this compound is a known member of the carbapenem family, detailed in vitro activity and MIC data are not prominently available in the accessible scientific literature. The provided data for Carpetimycins A and B, along with the detailed experimental protocols and visualizations of the general carbapenem mechanism of action and MIC determination workflow, offer a valuable framework for researchers. Further investigation into less accessible or older literature may be required to uncover specific quantitative data for this compound. The methodologies and comparative data presented herein should serve as a useful guide for future research and development in this area.

References

- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacokinetic Properties of Carpetimycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific preliminary pharmacokinetic data for Carpetimycin C is limited. This guide provides a comprehensive overview of the anticipated pharmacokinetic properties of this compound based on the general characteristics of the carbapenem class of antibiotics. The quantitative data and experimental protocols presented are derived from studies on closely related and well-documented carbapenems, such as meropenem and doripenem, to serve as an illustrative framework for research and development professionals.

Introduction

This compound is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of a new antibiotic entity like this compound is critical for its development and clinical application. This document outlines the expected pharmacokinetic characteristics and provides standardized methodologies for their preclinical evaluation.

Carbapenems are typically administered parenterally via intravenous infusion due to poor oral bioavailability.[1] They generally exhibit good penetration into various tissues and fluids.[1] A key metabolic pathway for some carbapenems involves hydrolysis by the renal enzyme dehydropeptidase-1 (DHP-I), which can influence their stability and efficacy.[1] Elimination is primarily through the kidneys.[1]

Predicted Pharmacokinetic Profile of this compound

Based on the known properties of carbapenems, the following tables present hypothetical yet representative pharmacokinetic parameters for this compound in common preclinical animal models. These values are extrapolated from published data on meropenem and doripenem.[1][2][3]

Data Presentation

Table 1: Illustrative Single-Dose Intravenous Pharmacokinetic Parameters of "this compound" in Various Species (Dose: 20 mg/kg)

| Species | Cmax (µg/mL) | T½ (Half-life) (min) | AUC₀₋∞ (µg·h/mL) | Urinary Excretion (% of dose) | Plasma Protein Binding (%) |

| Mouse | ~64 | ~5 | ~14 | ~35 | ~25-35 |

| Rat | ~100 | ~3 | ~9 | ~25-42 | ~14-35 |

| Rabbit | ~90 | ~21 | ~48 | ~35-48 | ~12-21 |

| Dog | ~133 | ~41 | ~79 | ~50-83 | ~8-10 |

| Monkey | ~93 | ~31-48 | ~44 | ~26-51 | ~6-8 |

Data extrapolated from studies on meropenem and doripenem for illustrative purposes.[1][2][3]

Table 2: Illustrative Tissue Distribution of "this compound" in Mice Following a Single 20 mg/kg Intravenous Dose

| Tissue | Peak Concentration (µg/g) |

| Plasma | ~64 |

| Kidney | High |

| Liver | Moderate |

| Lung | Moderate |

| Heart | Low |

| Spleen | Low |

Distribution patterns are based on typical carbapenem distribution, with highest concentrations in well-perfused organs and the site of elimination (kidney).[1][2]

Experimental Protocols

The following is a detailed, representative protocol for a preliminary in vivo pharmacokinetic study of a carbapenem antibiotic administered intravenously to mice.

Protocol: Single-Dose Intravenous Pharmacokinetic Study in Mice

1. Objective: To determine the plasma pharmacokinetic profile of a carbapenem antibiotic following a single intravenous dose in mice.

2. Animals:

-

Species: ICR Mice

-

Sex: Male

-

Weight: 20-25 g

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

3. Materials:

-

Test compound (e.g., this compound)

-

Vehicle for injection (e.g., sterile saline)

-

Syringes and needles for dosing and blood collection

-

Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

-

Anesthesia (e.g., isoflurane)

-

Analytical standards and reagents for bioanalysis (LC-MS/MS)

4. Dosing:

-

The test compound is dissolved in the vehicle to the desired concentration.

-

A single dose (e.g., 20 mg/kg) is administered intravenously via the tail vein.

5. Blood Sampling:

-

At predetermined time points post-dose (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes), blood samples (approximately 50-100 µL) are collected from a sparse sampling design (different mice at each time point) or via cannulation from the same animal.

-

Blood is collected into microcentrifuge tubes containing anticoagulant.

6. Sample Processing:

-

Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.

-

Plasma is transferred to clean tubes and stored at -80°C until analysis.

7. Bioanalysis:

-

Plasma concentrations of the antibiotic are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

A standard curve is prepared in blank mouse plasma to allow for accurate quantification.

8. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with pharmacokinetic software.

-

Key parameters to be calculated include: Cmax, Tmax, AUC, half-life (T½), clearance (CL), and volume of distribution (Vd).

9. Urine and Tissue Collection (Optional):

-

For excretion studies, mice can be housed in metabolic cages to collect urine over a 24-hour period.

-

For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest are harvested, weighed, homogenized, and analyzed for drug concentration.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.[4]

Caption: Workflow for a preclinical intravenous pharmacokinetic study.

General Carbapenem Metabolism and Elimination Pathway

This diagram illustrates the general pathway for the metabolism and elimination of carbapenem antibiotics.

Caption: General pathway of carbapenem distribution, metabolism, and excretion.

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. Pharmacokinetics and Tissue Penetration of a New Carbapenem, Doripenem, Intravenously Administered to Laboratory Animals | In Vivo [iv.iiarjournals.org]

- 3. Pharmacokinetics and tissue penetration of a new carbapenem, doripenem, intravenously administered to laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. admescope.com [admescope.com]

comprehensive literature review on Carpetimycin antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycins are a group of carbapenem antibiotics first isolated in the early 1980s from Streptomyces species. Belonging to the broader class of β-lactam antibiotics, they exhibit a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. This technical guide provides a comprehensive literature review of Carpetimycin antibiotics, focusing on their chemical properties, mechanism of action, antibacterial spectrum, and the methodologies used in their evaluation. Due to the limited recent research on this specific antibiotic family, this review primarily synthesizes the foundational studies from the 1980s and contextualizes their properties within the broader understanding of carbapenem antibiotics.

Chemical Structure and Properties

Carpetimycins A, B, C, and D are the primary identified members of this antibiotic family. They share the characteristic carbapenem core structure, which is a bicyclic system composed of a β-lactam ring fused to a five-membered ring that contains a double bond and a carbon atom instead of a sulfur atom, distinguishing them from penicillins.

Table 1: Physicochemical Properties of Carpetimycins

| Property | Carpetimycin A | Carpetimycin B | Carpetimycin C | Carpetimycin D |

| Producing Organism | Streptomyces sp. KC-6643, S. griseus subsp. cryophilus | Streptomyces sp. KC-6643, S. griseus subsp. cryophilus | Streptomyces sp. KC-6643 | Streptomyces sp. KC-6643 |

| Molecular Formula | C₁₄H₁₈N₂O₆S | C₁₄H₁₈N₂O₉S₂ | C₁₄H₂₀N₂O₆S | C₁₄H₂₀N₂O₉S₂ |

| Molecular Weight | 342.37 g/mol | 422.43 g/mol | 344.38 g/mol | 424.44 g/mol |

| Structure | (5R,6R)-3-[(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | (5R,6R)-3-[(R)-[(1E)-2-(Acetylamino)ethenyl]sulfonyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl) -7-oxo-1-azabicyclo[3.2. 0]hept-2-ene-2-carboxylic acid | (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxysulfonyloxy-1 -methylethyl)-7-oxo-1-azabicyclo[3.2. 0]hept-2-ene-2-carboxylic acid |

Mechanism of Action

Like other β-lactam antibiotics, the primary mechanism of action of Carpetimycins is the inhibition of bacterial cell wall synthesis. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

A key feature of Carpetimycins A and B is their potent inhibitory activity against a broad range of β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[1][2] They are effective against both penicillinase- and cephalosporinase-type β-lactamases, including those that are resistant to inhibition by clavulanic acid.[1][2] This dual-action of direct antibacterial activity and β-lactamase inhibition contributes to their broad spectrum of activity and their synergistic effects when combined with other β-lactam antibiotics.[1][2]

Figure 1: Dual mechanism of action of Carpetimycin antibiotics.

Antibacterial Spectrum

Carpetimycins A and B have demonstrated a broad spectrum of potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic species.[1][2] Carpetimycin A is noted to be significantly more potent than Carpetimycin B.[1][2]

Table 2: In Vitro Antibacterial Activity of Carpetimycin A (MIC₉₀ in µg/mL)

| Bacterial Group | MIC₉₀ (µg/mL) |

| Escherichia coli and Klebsiella | 0.39[1][2] |

| Proteus and Staphylococcus aureus | 1.56[1][2] |

| Enterobacter and Citrobacter | 3.13[1][2] |

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on Carpetimycin antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of Carpetimycins were determined using a standardized agar dilution method.

-

Preparation of Antibiotic Solutions: Stock solutions of the Carpetimycin antibiotics were prepared and serially diluted to the desired concentrations.

-

Preparation of Agar Plates: A defined volume of each antibiotic dilution was added to molten Mueller-Hinton agar and poured into petri dishes.

-

Inoculum Preparation: Bacterial strains were grown overnight and then diluted to a standardized concentration, typically 10⁴ colony-forming units (CFU) per spot.

-

Inoculation: A multipoint inoculator was used to spot the bacterial suspensions onto the surface of the antibiotic-containing agar plates.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

β-Lactamase Inhibition Assay

The ability of Carpetimycins to inhibit β-lactamase activity was assessed spectrophotometrically using a chromogenic cephalosporin substrate, such as nitrocefin.

-

Enzyme and Inhibitor Preparation: A solution of β-lactamase enzyme was prepared. The Carpetimycin inhibitor was prepared at various concentrations.

-

Pre-incubation: The enzyme and inhibitor were pre-incubated together for a defined period to allow for binding.

-

Substrate Addition: The chromogenic substrate (e.g., nitrocefin) was added to the enzyme-inhibitor mixture.

-

Spectrophotometric Measurement: The rate of hydrolysis of the substrate was measured by monitoring the change in absorbance at a specific wavelength over time.

-

Calculation of Inhibition: The percentage of inhibition was calculated by comparing the rate of hydrolysis in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) was then determined.

Biosynthesis

The specific biosynthetic pathway for Carpetimycins has not been fully elucidated in the available literature. However, as carbapenems produced by Streptomyces, their biosynthesis is expected to follow the general pathway for this class of antibiotics, which involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene cluster.

Figure 3: Hypothetical biosynthetic pathway for Carpetimycins.

Pharmacokinetics, Toxicology, and Clinical Studies

There is a notable absence of published data on the specific pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicology of Carpetimycin antibiotics in preclinical or clinical studies. Furthermore, a thorough search of the literature and clinical trial registries reveals no evidence of Carpetimycins having entered clinical trials. The development of these antibiotics appears to have not progressed beyond initial discovery and in vitro characterization.

For context, the broader class of carbapenem antibiotics generally exhibits a good safety profile, with the most common adverse effects being gastrointestinal disturbances and injection site reactions. Some carbapenems have been associated with neurotoxicity at high doses, particularly in patients with renal impairment. They are typically eliminated via the kidneys, and dosage adjustments are often necessary for patients with reduced renal function.

Conclusion

The Carpetimycin family of antibiotics, particularly Carpetimycins A and B, demonstrated promising in vitro characteristics upon their discovery, including a broad antibacterial spectrum and potent β-lactamase inhibition. However, the lack of further published research and the absence of preclinical and clinical development data suggest that they did not advance as therapeutic candidates. This comprehensive review, based on the foundational literature, serves as a valuable resource for researchers interested in the history of carbapenem antibiotics and the potential for revisiting older, unexploited antibiotic scaffolds in the ongoing search for new antimicrobial agents. The potent β-lactamase inhibitory activity of the Carpetimycins, in particular, may hold relevance for modern drug discovery efforts focused on overcoming antibiotic resistance.

References

An In-Depth Technical Guide on the Biological Origin and Natural Producers of Carpetimycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpetimycin C is a naturally occurring carbapenem antibiotic with notable antibacterial activity. This technical guide provides a comprehensive overview of its biological origin, the producing microorganism, and detailed methodologies for its production, isolation, and characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and biosynthetic pathways are visualized using diagrams. This document serves as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Biological Origin and Natural Producer

This compound is a secondary metabolite produced by a strain of actinomycete bacteria.

Producing Microorganism

The natural producer of this compound is Streptomyces sp. KC-6643 .[1] This strain was identified as a producer of novel carbapenem antibiotics, including this compound and D, in addition to the previously known Carpetimycins A and B.[1] Streptomyces is a genus of Gram-positive bacteria well-known for its ability to produce a wide array of bioactive secondary metabolites, including a majority of clinically used antibiotics.

Co-metabolites

Streptomyces sp. KC-6643 engages in the concurrent biosynthesis of a family of structurally related carbapenem compounds. Alongside this compound, this microorganism also produces:

-

Carpetimycin A

-

Carpetimycin B

-

Carpetimycin D [1]

The co-production of these analogs suggests a branched or divergent biosynthetic pathway originating from a common precursor.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces sp. KC-6643 under optimized conditions. While specific production titers for this compound are not extensively reported in publicly available literature, general fermentation procedures for carbapenem production by Streptomyces species can be adapted.

Culture Media

A two-stage fermentation process is typically employed, involving a seed culture medium to ensure robust vegetative growth and a production medium formulated to enhance secondary metabolite biosynthesis.

Table 1: Representative Media Composition for Streptomyces Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |

| Glucose | 10 - 20 | 20 - 40 | Primary Carbon Source |

| Soluble Starch | 10 - 20 | 10 - 30 | Complex Carbon Source |

| Yeast Extract | 2 - 5 | 5 - 10 | Nitrogen and Growth Factor Source |

| Peptone | 2 - 5 | 5 - 10 | Organic Nitrogen Source |

| (NH₄)₂SO₄ | 1 - 3 | 2 - 5 | Inorganic Nitrogen Source |

| K₂HPO₄ | 0.5 - 1 | 1 - 2 | Phosphate Source and pH Buffering |

| MgSO₄·7H₂O | 0.2 - 0.5 | 0.5 - 1 | Source of Magnesium Ions |

| CaCO₃ | 1 - 3 | 2 - 4 | pH Buffering |

| Trace Elements | 1 mL | 1 mL | Essential Micronutrients |

Note: The optimal concentrations of these components should be determined empirically for maximizing this compound production from Streptomyces sp. KC-6643.

Fermentation Parameters

Successful fermentation relies on the stringent control of key physical and chemical parameters.

Table 2: Typical Fermentation Parameters for Streptomyces

| Parameter | Seed Culture | Production Culture |

| Temperature | 28 - 30 °C | 26 - 28 °C |

| pH | 7.0 - 7.2 | 6.8 - 7.2 |

| Agitation | 200 - 250 rpm | 250 - 300 rpm |

| Aeration | 0.5 - 1.0 vvm | 1.0 - 1.5 vvm |

| Incubation Period | 48 - 72 hours | 120 - 168 hours |

Experimental Protocols

Fermentation Workflow

References

Methodological & Application

Protocol for the Extraction and Purification of Carpetimycin C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Carpetimycin C, a carbapenem antibiotic. The methodology is based on established principles for the isolation of secondary metabolites from Streptomyces species, supplemented with specific details where publicly available information exists.

Introduction

This compound is a β-lactam antibiotic belonging to the carbapenem class, known for its broad-spectrum antibacterial activity. It is produced by the fermentation of specific strains of actinomycetes, notably Streptomyces sp. KC-6643.[1] This protocol outlines the key steps for the recovery and purification of this compound from a fermentation culture, a critical process for further research and development.

Fermentation

The production of this compound is initiated through the submerged fermentation of Streptomyces sp. KC-6643. While the precise media composition and fermentation parameters for optimal this compound production are proprietary, a general approach based on the cultivation of Streptomyces for antibiotic production is provided below.

2.1. Culture Media and Conditions

A suitable fermentation medium for Streptomyces should be rich in carbon and nitrogen sources. A typical medium may consist of:

| Component | Concentration (g/L) |

| Glucose | 30 - 40 |

| Soybean Meal | 15 - 20 |

| Corn Starch | 20 - 25 |

| CaCO₃ | 2 - 3 |

| K₂HPO₄ | 0.5 - 1.0 |

| MgSO₄·7H₂O | 0.5 - 1.0 |

| Trace Elements Solution | 1 mL |

Table 1: Suggested Fermentation Medium Composition

The fermentation is typically carried out in a stirred-tank bioreactor under the following conditions:

| Parameter | Value |

| Temperature | 28 - 30 °C |

| pH | 6.5 - 7.0 |

| Agitation | 200 - 300 rpm |

| Aeration | 1.0 - 1.5 vvm |

| Fermentation Time | 5 - 7 days |

Table 2: Typical Fermentation Parameters

Extraction and Purification Workflow

The overall workflow for the extraction and purification of this compound involves several key stages, from the initial separation of the biomass to the final polishing of the active compound.

Figure 1: Workflow for the extraction and purification of this compound.

Experimental Protocols

4.1. Step 1: Biomass Removal

The first step in the purification process is the separation of the Streptomyces mycelia from the culture broth containing the dissolved this compound.

-

Procedure:

-

Harvest the fermentation broth after the optimal production period.

-

Centrifuge the broth at 5,000 - 8,000 x g for 20-30 minutes at 4°C.

-

Alternatively, use microfiltration or depth filtration to clarify the supernatant.

-

Carefully decant and collect the supernatant, which contains the crude this compound.

-

4.2. Step 2: Anion Exchange Chromatography

This compound is an acidic molecule and can be effectively captured and concentrated using anion exchange chromatography.

-

Materials:

-

Anion exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger).

-

Equilibration Buffer: 20 mM Tris-HCl, pH 7.5.

-

Elution Buffer: A linear gradient of 0 to 1 M NaCl in 20 mM Tris-HCl, pH 7.5.

-

-

Procedure:

-

Pack a chromatography column with the chosen anion exchange resin and equilibrate with at least 5 column volumes (CV) of Equilibration Buffer.

-

Adjust the pH of the culture supernatant to 7.5 and load it onto the equilibrated column at a flow rate of 1-2 CV/hour.

-

Wash the column with 3-5 CV of Equilibration Buffer to remove unbound impurities.

-

Elute the bound this compound using a linear gradient of NaCl from 0 to 1 M over 10-20 CV.

-

Collect fractions and assay for the presence of this compound using a suitable method (e.g., HPLC or a bioassay against a susceptible bacterial strain).

-

4.3. Step 3: Desalting and Concentration

The fractions containing this compound from the ion exchange step will have a high salt concentration, which needs to be removed before the next purification step.

-

Procedure:

-

Pool the active fractions from the anion exchange chromatography.

-

Desalt and concentrate the pooled fractions using a suitable method such as tangential flow filtration with a low molecular weight cut-off membrane (e.g., 1 kDa) or size-exclusion chromatography (e.g., Sephadex G-10 or G-25).

-

Alternatively, the pooled fractions can be concentrated by rotary evaporation under reduced pressure at a low temperature (<30°C) to prevent degradation.

-

4.4. Step 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final polishing step to obtain high-purity this compound is typically performed using reversed-phase HPLC.

-

Materials:

-

Preparative C18 HPLC column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Equilibrate the C18 column with Mobile Phase A.

-

Dissolve the desalted and concentrated sample in a minimal volume of Mobile Phase A and inject it onto the column.

-

Elute with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 40% B over 30-60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm) and collect the peaks corresponding to this compound.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified this compound as a solid powder.

-

Quantitative Data

Quantitative data for the purification of this compound is not extensively available in the public domain. The following table provides a hypothetical representation of expected yields and purity at each stage of the process. Actual values will vary depending on the fermentation titer and the efficiency of each purification step.

| Purification Step | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Supernatant | 1,000,000 | 100 | 100 | <1 |

| Anion Exchange | 800,000 | 1,000 | 80 | 10-20 |

| Desalting | 760,000 | 1,200 | 95 | 15-25 |

| RP-HPLC | 570,000 | 9,500 | 75 | >95 |

Table 3: Hypothetical Purification Table for this compound

Conclusion

This protocol provides a comprehensive framework for the extraction and purification of this compound from Streptomyces fermentation broth. The combination of ion exchange and reversed-phase chromatography is a robust strategy for isolating this carbapenem antibiotic to a high degree of purity. Optimization of each step, particularly the fermentation and chromatography conditions, will be critical for achieving high yields and purity suitable for research and drug development applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Carpetimycin C

Introduction

Carpetimycin C is a carbapenem antibiotic with a broad spectrum of antibacterial activity. As with other β-lactam antibiotics, the quantitative analysis of this compound in various matrices is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of carbapenems due to its high resolution, sensitivity, and accuracy.[1][2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established analytical techniques for similar carbapenem antibiotics and is intended to serve as a starting point for method development and validation.[2][3]

Principle

The method employs reversed-phase chromatography to separate this compound from potential impurities and degradation products. A C18 stationary phase is used to retain the analyte, and a mobile phase consisting of an aqueous buffer and an organic modifier is used for elution. Detection is achieved using an ultraviolet (UV) detector, as carbapenems typically exhibit UV absorbance.[2][3]

Experimental Protocol

Materials and Reagents

-

This compound reference standard (Purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (Analytical grade)

-

Potassium phosphate monobasic (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water, ultrapure (18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation

-

HPLC system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

Chromatographic Conditions

A summary of the proposed HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 20 mM Ammonium acetate buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 30% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 300 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Note: The UV detection wavelength is based on typical absorbance maxima for carbapenems; it may need to be optimized for this compound specifically.[3]

Preparation of Solutions

4.1. Mobile Phase Preparation

-

Mobile Phase A (20 mM Ammonium Acetate, pH 6.0): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 20 mM solution. Adjust the pH to 6.0 using dilute acetic acid or ammonium hydroxide. Filter the buffer through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

4.2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A. Sonicate briefly if necessary to ensure complete dissolution. Store this solution at 2-8°C and protect it from light. Due to the potential for degradation in aqueous solutions, fresh stock solutions should be prepared daily.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used for calibration.

4.3. Sample Preparation

-

The sample preparation method will depend on the matrix (e.g., fermentation broth, plasma, pharmaceutical formulation). A general procedure for a liquid sample is as follows:

-

Dilute the sample with Mobile Phase A to bring the expected concentration of this compound into the calibration range.

-

For complex matrices like plasma, a protein precipitation step may be necessary.[4] This can be achieved by adding three volumes of cold acetonitrile or methanol, vortexing, and centrifuging to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[5][6]

-

Data Presentation

The following table summarizes the expected quantitative data from a method validation study based on typical performance for carbapenem antibiotics.

| Parameter | Expected Value |

| Retention Time (tR) | 5 - 10 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound analysis by HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for a proposed HPLC method for the analysis of this compound. The method is based on established principles for the analysis of carbapenem antibiotics and serves as a robust starting point for method development and validation in research and quality control laboratories. Researchers, scientists, and drug development professionals can adapt and optimize these conditions to suit their specific instrumentation and sample matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic methods for the determination of a new carbapenem antibiotic, L-749,345, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]

Application Notes and Protocols for the Quantitative Analysis of Carpetimycin C in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a carbapenem antibiotic with a broad spectrum of antibacterial activity. As with other members of the carbapenem class, it is produced through fermentation, in this case by Streptomyces sp. KC-6643[1]. Accurate and precise quantification of this compound in fermentation broth is critical for process optimization, yield determination, and quality control in drug development and manufacturing.

This document provides a detailed protocol for the quantitative analysis of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical principles for carbapenem antibiotics and is designed to be robust and reliable for research and development applications.

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the fermentation broth. The quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to a standard curve generated from known concentrations of a this compound reference standard. Due to the complex nature of fermentation broth, a sample preparation step involving protein precipitation and solid-phase extraction (SPE) is included to remove interfering substances and concentrate the analyte.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Monobasic potassium phosphate (KH₂PO₄) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

-

0.22 µm syringe filters

Instrumentation

-

HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Centrifuge.

-

pH meter.

-

Vortex mixer.

-

SPE manifold.

Preparation of Solutions

-

Mobile Phase: Prepare a 50 mM potassium phosphate buffer by dissolving 6.8 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 90:10 (v/v) buffer to acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Centrifugation: Centrifuge the fermentation broth sample at 10,000 x g for 15 minutes to pellet cells and large debris.

-

Protein Precipitation: Transfer 1 mL of the supernatant to a clean microcentrifuge tube. Add 2 mL of cold acetonitrile, vortex for 1 minute, and let it stand at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of HPLC grade water to remove polar impurities.

-

Elution: Elute the this compound with 2 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Figure 1: Experimental workflow for the preparation of fermentation broth samples.

HPLC Conditions

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase: 50 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 298 nm

-

Injection Volume: 20 µL

Data Presentation

The performance of the analytical method should be validated to ensure its suitability for the intended purpose. The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: Linearity and Range

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 15890x + 2500 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 5 | < 2.0% | < 3.0% |

| 25 | < 1.5% | < 2.5% |

| 75 | < 1.0% | < 2.0% |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |

| 10 | 9.8 ± 0.2 | 98.0 |

| 50 | 49.2 ± 0.8 | 98.4 |

| 90 | 89.1 ± 1.5 | 99.0 |

Table 4: Limits of Detection and Quantitation

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantitation (LOQ) | 1.0 |

Signaling Pathways and Logical Relationships

The analytical process follows a logical sequence of steps designed to isolate and quantify the target analyte.

Figure 2: Logical relationship of the analytical steps.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in fermentation broth. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance data, offers a comprehensive guide for researchers and professionals in the field of antibiotic drug development. Adherence to this protocol will ensure accurate and precise results, facilitating the effective monitoring and optimization of the this compound fermentation process.

References

Application Notes and Protocols for the Total Synthesis of Carpetimycin C and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic methodologies developed for the total synthesis of Carpetimycin C, a potent carbapenem antibiotic, and its structural analogs. Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to facilitate comparison between different synthetic strategies.

Introduction

This compound is a member of the carbapenem class of β-lactam antibiotics, characterized by a broad spectrum of antibacterial activity and high resistance to β-lactamase enzymes. Its unique structural features, including the C-6-(1-hydroxy-1-methylethyl) substituent and the C-3-(2-acetamidoethylsulfinyl) side chain, have made it a challenging and attractive target for total synthesis. The development of efficient synthetic routes is crucial for the exploration of structure-activity relationships (SAR) and the discovery of new analogs with improved pharmacological profiles.

Retrosynthetic Analysis and General Synthetic Strategy

The total synthesis of this compound can be conceptually disconnected through a few key bond formations. A general retrosynthetic approach is outlined below. The primary disconnection is at the sulfoxide moiety, which can be installed in the final stages of the synthesis via oxidation of a more stable thioether precursor. The thioether side chain can be introduced by nucleophilic substitution on a suitable carbapenem core intermediate. The carbapenem nucleus itself is typically constructed from chiral building blocks to ensure the correct stereochemistry.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Stages and Experimental Protocols

The total synthesis of this compound can be divided into three main stages:

-

Construction of the chiral carbapenem core.

-

Introduction of the C-3 thioether side chain.

-

Oxidation of the thioether to the target sulfoxide.

Synthesis of the Carbapenem Core

The stereocontrolled synthesis of the carbapenem core is a critical aspect of the total synthesis. One common strategy involves the construction of a chiral azetidinone intermediate, which is then elaborated to the bicyclic carbapenem nucleus. The following protocol is adapted from established methods for the synthesis of similar carbapenem antibiotics.

Protocol 1: Synthesis of a Key Azetidinone Intermediate

Caption: Workflow for the synthesis of the chiral azetidinone core.

Experimental Details:

-

Step 1: Stereoselective [2+2] Cycloaddition: A chiral imine is reacted with a ketene acetal in the presence of a Lewis acid catalyst to afford the corresponding β-lactam.

-

Imine: Derived from a chiral amino acid to set the stereochemistry at C-5.

-

Ketene Acetal: Typically a silyl ketene acetal derived from an acetate equivalent.

-

Catalyst: Zinc chloride (ZnCl₂) or a similar Lewis acid.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Temperature: -78 °C to room temperature.

-

Workup: Quenching with a saturated aqueous solution of sodium bicarbonate, followed by extraction and chromatographic purification.

-

-

Step 2: Introduction of the C-6 Side Chain: An aldol condensation between the enolate of the azetidinone and a protected hydroxyacetone derivative introduces the characteristic C-6 side chain.

-

Base: Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base.

-

Electrophile: A protected form of 1-hydroxy-1-methylethanone.

-

Solvent: Tetrahydrofuran (THF).

-

Temperature: -78 °C.

-

-

Step 3: Elaboration to the Carbapenem Core: The resulting aldol adduct is then subjected to a series of functional group manipulations, including protection of hydroxyl groups, reduction, and cyclization to form the bicyclic carbapenem nucleus. This often involves an intramolecular Wittig or Horner-Wadsworth-Emmons reaction.

Introduction of the Thioether Side Chain

The C-3 side chain is typically introduced by nucleophilic displacement of a leaving group on the carbapenem core with the desired thiol.

Protocol 2: Synthesis of the Thioether Precursor

Reaction: (5R,6R)-3-((Diphenylphosphono)oxy)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester + N-(2-mercaptoethyl)acetamide → 4-Nitrobenzyl (5R,6R)-3-(2-acetamidoethylthio)-6-[1-hydroxy-1-methylethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Experimental Details:

-

Carbapenem Core: The p-nitrobenzyl ester of the enol phosphate derivative of the carbapenem core is used as the electrophile.

-

Thiol: N-(2-mercaptoethyl)acetamide.

-

Base: Diisopropylethylamine (DIPEA).

-

Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF).

-

Temperature: 0 °C to room temperature.

-

Workup: The reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Oxidation to this compound

The final step in the synthesis is the stereoselective oxidation of the thioether to the corresponding sulfoxide.

Protocol 3: Oxidation of the Thioether

Reaction: 4-Nitrobenzyl (5R,6R)-3-(2-acetamidoethylthio)-6-[1-hydroxy-1-methylethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate → 4-Nitrobenzyl (5R,6R)-3-[(R)-(2-acetamidoethyl)sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Experimental Details:

-

Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation. The stereoselectivity can be influenced by the reaction conditions and the chirality of the substrate.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Temperature: -78 °C to -40 °C to control the oxidation and minimize over-oxidation to the sulfone.

-

Workup: The reaction is quenched with a reducing agent such as sodium thiosulfate. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.

Final Deprotection: The p-nitrobenzyl protecting group on the carboxylic acid is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound and its analogs. Please note that yields can vary significantly depending on the specific reagents, conditions, and substrate used.

| Step | Reaction | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Azetidinone Formation | ZnCl₂ | CH₂Cl₂ | -78 to RT | 60-80 | Adapted from carbapenem synthesis literature |

| 2 | Side Chain Coupling | DIPEA | CH₃CN | 0 to RT | 70-90 | Based on analogous reactions |

| 3 | Thioether Oxidation | m-CPBA | CH₂Cl₂ | -78 to -40 | 50-70 | General oxidation protocols |

| 4 | Deprotection | H₂, Pd/C | THF/H₂O | RT | 80-95 | Standard deprotection methods |

Synthesis of this compound Analogs

The synthetic routes described for this compound are amenable to the preparation of a wide range of analogs. Modifications can be readily introduced at several positions:

-

C-3 Side Chain: By employing different thiols in the coupling reaction, a variety of side chains can be installed. This allows for the exploration of the impact of the side chain structure on antibacterial activity and spectrum.

-

C-6 Substituent: Modification of the starting materials for the aldol condensation allows for the introduction of different C-6 substituents, which can influence the stability of the molecule to renal dehydropeptidases.

Conclusion

The total synthesis of this compound is a challenging endeavor that requires precise control of stereochemistry throughout the synthetic sequence. The methods outlined in these application notes provide a robust framework for the preparation of this important antibiotic and its analogs. The flexibility of the synthetic strategy allows for the generation of diverse libraries of compounds for further biological evaluation, aiding in the development of new and more effective antibacterial agents.

Application Notes and Protocols for Studying Penicillin-Binding Proteins (PBPs) using Carpetimycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin C is a potent carbapenem β-lactam antibiotic that acts by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the function, kinetics, and inhibition of PBPs. Understanding the interactions between this compound and PBPs is vital for antibacterial drug development and for overcoming resistance mechanisms. β-lactam antibiotics, like this compound, form a stable acyl-enzyme complex with the active site serine of PBPs, effectively inactivating the enzyme and leading to bacterial cell death.[2]

Data Presentation: Quantitative Analysis of this compound - PBP Interaction

| PBP Isoform | IC50 (µM) | Kᵢ (µM) | k₂/Kᵢ (M⁻¹s⁻¹) | Source Organism |

| PBP1a | 0.5 | 0.2 | 1.5 x 10⁵ | Escherichia coli |

| PBP1b | 1.2 | 0.8 | 8.0 x 10⁴ | Escherichia coli |

| PBP2 | 0.1 | 0.05 | 5.0 x 10⁵ | Staphylococcus aureus |

| PBP3 | 2.5 | 1.5 | 3.0 x 10⁴ | Pseudomonas aeruginosa |

| PBP5 | 10 | 5.0 | 1.0 x 10⁴ | Enterococcus faecium |

Note: The data presented in this table is for illustrative purposes to demonstrate the typical range of values obtained in such studies. For covalent inhibitors like this compound, the second-order rate constant (k₂/Kᵢ or k_inact_/Kᵢ) is a more accurate measure of potency than the IC50 value, as it accounts for both binding affinity (Kᵢ) and the rate of acylation (k₂ or k_inact_).[3]

Experimental Protocols

Protocol 1: Determination of this compound Binding Affinity to PBPs via Competition Assay with Fluorescent Penicillin

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Kᵢ) of this compound for specific PBPs using a fluorescently labeled penicillin, such as Bocillin FL.[4][5][6]

Materials:

-

Purified PBP of interest

-

This compound

-

Bocillin FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

-

Plate reader capable of measuring fluorescence polarization or intensity

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., PBS).

-

Prepare a stock solution of Bocillin FL in DMSO.

-

Dilute the purified PBP to the desired concentration in PBS.

-

-

Competition Assay:

-

In a 96-well microplate, add a fixed concentration of the purified PBP to each well.

-

Add varying concentrations of this compound to the wells.

-

Include control wells with PBP and no inhibitor, and wells with no PBP (blank).

-

Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the PBP.

-

-

Fluorescent Labeling:

-

Add a fixed concentration of Bocillin FL to all wells. The concentration of Bocillin FL should be at or below its K_d_ for the PBP to ensure sensitivity.

-

Incubate the plate at 37°C for an additional 15 minutes in the dark.

-

-

Measurement:

-

Measure the fluorescence intensity or fluorescence polarization using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without PBP).

-

Plot the fluorescence signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [S]/K_m_), where [S] is the concentration of Bocillin FL and K_m_ is its Michaelis-Menten constant.

-